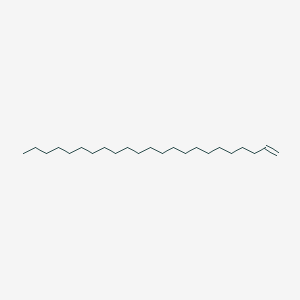

1-Tricosene

Description

Properties

CAS No. |

18835-32-0 |

|---|---|

Molecular Formula |

C23H46 |

Molecular Weight |

322.6 g/mol |

IUPAC Name |

tricos-1-ene |

InChI |

InChI=1S/C23H46/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-23H2,2H3 |

InChI Key |

SJDSOBWGZRPKSB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCC=C |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC=C |

Other CAS No. |

56924-46-0 18835-32-0 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Tricosene and its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Tricosene, including its chemical identity and physicochemical properties. Due to the limited publicly available data on the specific biological activity of 1-Tricosene, this guide extends its scope to include a detailed examination of its well-researched isomer, (Z)-9-Tricosene (Muscalure). The biological significance, experimental applications, and synthesis of (Z)-9-Tricosene are discussed to provide a thorough understanding of this class of long-chain alkenes.

Compound Identification: 1-Tricosene

1-Tricosene is a long-chain unsaturated hydrocarbon.[1] Its fundamental chemical and physical properties are summarized below.

| Property | Value |

| CAS Registry Number | 18835-32-0[2][3] |

| Molecular Formula | C23H46[2][3][4][5] |

| Molecular Weight | 322.61 g/mol [3][5][6] |

| IUPAC Name | tricos-1-ene[5] |

| Synonyms | Tricosene-1[2][3] |

| Boiling Point (est.) | 371.2°C to 376.00 °C @ 760.00 mm Hg[4][7] |

| Melting Point | 41.6°C[4] |

| Vapor Pressure (est.) | 0.000016 mmHg @ 25.00 °C[7] |

| logP (o/w) (est.) | 12.470[7] |

| Solubility (est.) | Insoluble in water; Soluble in alcohol[7] |

Biological Activity and Applications

While 1-Tricosene has been identified in organisms like Vanilla madagascariensis and Matricaria chamomilla, specific details regarding its biological activity are not extensively documented in publicly available literature.[5] However, its isomer, (Z)-9-tricosene, is a well-studied insect pheromone with significant applications.

(Z)-9-Tricosene (Muscalure): A Potent Insect Pheromone

(Z)-9-Tricosene, commonly known as muscalure, is a sex pheromone produced by female houseflies (Musca domestica) to attract males for mating.[8] This biological function has led to its widespread use as a pesticide and in integrated pest management (IPM) programs.[8][9] It is often incorporated into bait stations, sticky traps, and "attract-and-kill" systems to lure male flies, thereby preventing reproduction.[2][8][9]

In addition to houseflies, (Z)-9-Tricosene is also a communication pheromone in bees, released during the waggle dance to signal the location of food sources.[2][8]

Quantitative Data: Efficacy of (Z)-9-Tricosene

The effectiveness of (Z)-9-Tricosene in attracting houseflies is well-documented. The following table summarizes quantitative data from various studies on its application in different trap and bait formulations.

| Formulation Type | (Z)-9-Tricosene Dose | Efficacy Metric | Results | Reference |

| Sugar Bait in Pans | 0.5 - 100 mg/trap | Increase in flies caught | 7.0 times increase compared to unbaited | [9] |

| Electric Grids | 0.5 - 100 mg/trap | Increase in flies caught | 12.4 times increase compared to unbaited | [9] |

| Adhesive-coated Panels | Not specified | Increase in flies caught | 3.4 times increase compared to unbaited | [5] |

| Toxic Bait Formulations | Not specified | Enhanced efficacy and control | Improved control of housefly populations | [5] |

Experimental Protocols

This section provides a detailed protocol for the preparation and field evaluation of (Z)-9-Tricosene-baited sticky traps, adapted from a study evaluating its efficacy.[5]

Protocol: Field Evaluation of (Z)-9-Tricosene-Baited Sticky Traps

Objective: To assess the attractant efficacy of (Z)-9-Tricosene, with and without a food bait, on a sticky trap for capturing houseflies (Musca domestica).

Materials:

-

Plywood boards (e.g., 30x30 cm)[5]

-

Non-drying polybutene-based insect glue[5]

-

(Z)-9-Tricosene (≥90% purity)[9]

-

Acetone or Hexane (solvent)[9]

-

Filter paper strips[9]

-

Micropipette

-

Food bait (e.g., fish meal) - optional[5]

-

Personal Protective Equipment (gloves, safety glasses)

Methodology:

-

Trap Preparation:

-

Apply a uniform layer of non-drying glue to one side of the plywood boards.[9]

-

-

Pheromone and Bait Application:

-

Treatment Group:

-

Place a small amount of food bait (e.g., 1-2 grams of fish meal) in the center of the sticky trap.[5]

-

Prepare a solution of (Z)-9-Tricosene in a suitable solvent (e.g., 50 µl in 1,000 µl of acetone).[9]

-

Using a micropipette, apply the pheromone solution to a filter paper strip and place it near the food bait.[9]

-

-

Control Group 1 (Food Bait Only):

-

Prepare traps with only the adhesive and the food bait.[5]

-

-

Control Group 2 (Pheromone Only):

-

Prepare traps with the adhesive and a filter paper strip treated with the (Z)-9-Tricosene solution.

-

-

Negative Control:

-

Set up unbaited traps with only the adhesive.[5]

-

-

-

Field Deployment:

-

Strategically place the traps in the experimental site (e.g., poultry farm, garbage dump yard).[5]

-

Ensure a sufficient distance between different trap types to avoid interference.

-

-

Data Collection:

-

Collect the traps at regular intervals (e.g., daily).

-

Identify and count the number of male and female Musca domestica captured on each trap.[5]

-

-

Data Analysis:

-

Calculate the mean daily catches for each treatment and control group.

-

Perform statistical analysis (e.g., ANOVA) to compare the number of flies caught in the different trap types to determine the efficacy of (Z)-9-Tricosene as an attractant.[5]

-

Signaling and Synthesis

Mechanism of Action

In Drosophila, the aggregation-inducing activity of (9Z)-Tricosene is initiated by the activation of antennal basiconic Or7a receptors.[2] This interaction triggers a downstream signaling cascade, leading to a behavioral response in the insect.

References

- 1. benchchem.com [benchchem.com]

- 2. amsbio.com [amsbio.com]

- 3. 1-Tricosene [webbook.nist.gov]

- 4. Muscalure [sitem.herts.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. chemeo.com [chemeo.com]

- 7. 1-tricosene, 18835-32-0 [thegoodscentscompany.com]

- 8. cis-9-Tricosene - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 9. benchchem.com [benchchem.com]

The Ubiquitous Alkene: A Technical Guide to the Natural Occurrence of 1-Tricosene in Insects and Plants

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tricosene, a long-chain aliphatic hydrocarbon with the chemical formula C₂₃H₄₆, is a naturally occurring unsaturated alkene found across biological kingdoms. While its presence is well-documented in the epicuticular wax of various plants, it is in the insect world, particularly its isomer (Z)-9-tricosene (also known as muscalure), that this compound has been most extensively studied for its critical role as a semiochemical. This technical guide provides a comprehensive overview of the natural occurrence of 1-tricosene and its isomers in both insects and plants, with a focus on quantitative data, detailed experimental methodologies for its analysis, and an exploration of its biosynthetic and signaling pathways. This document aims to serve as a valuable resource for researchers in chemical ecology, entomology, agricultural science, and drug development, providing a foundational understanding of this multifaceted molecule.

1-Tricosene in the Insect Kingdom: A Pheromonal Keystone

In numerous insect species, specific isomers of tricosene, most notably (Z)-9-tricosene, function as potent pheromones, mediating a range of behaviors essential for reproduction and social organization. These cuticular hydrocarbons (CHCs) are integral components of the waxy outer layer of the insect exoskeleton, where they primarily serve to prevent desiccation but have evolved secondary roles in chemical communication.[1]

Quantitative Occurrence of (Z)-9-Tricosene in Insects

The quantity of (Z)-9-tricosene can vary significantly depending on the insect species, sex, age, and even geographical population. The following table summarizes the quantitative data for (Z)-9-tricosene in several insect species where it plays a significant pheromonal role.

| Insect Species | Common Name | Sex | Age | Amount (ng/insect) | % of Total CHCs | Reference(s) |

| Musca domestica | Housefly | Female | 3-8 days | Levels increase with age | - | |

| Musca domestica | Housefly | Female | 3 days | ≤218 (most wild populations) | ≤1.6% | |

| Musca domestica | Housefly | Female | 3 days | 559 - 1,113 (some wild strains) | 3.2% - 5.0% | |

| Pholcus beijingensis | Pholcid Spider | Male | Mature | 33 - 342 (mean 114 ± 36) | - | |

| Drosophila melanogaster | Fruit Fly | - | - | Present, acts as an aggregation pheromone | - | |

| Apis mellifera | Honey Bee | - | - | Released during waggle dance | - |

Biosynthesis of (Z)-9-Tricosene in Musca domestica

The biosynthesis of (Z)-9-tricosene in the housefly, Musca domestica, is a well-characterized pathway primarily occurring in the epidermal cells and oenocytes. The process begins with fatty acid synthesis and involves a series of elongation, desaturation, and decarboxylation steps.

The key steps are:

-

De Novo Fatty Acid Synthesis: The pathway starts with the synthesis of oleoyl-CoA (18:1Δ⁹).

-

Elongation: Oleoyl-CoA undergoes chain elongation by a series of elongase enzymes to produce (Z)-15-tetracosenoic acid (24:1Δ¹⁵).

-

Reduction to Aldehyde: The resulting acyl-CoA is reduced to the corresponding aldehyde, (Z)-15-tetracosenal.

-

Oxidative Decarboxylation: A cytochrome P450 enzyme catalyzes the oxidative decarboxylation of the aldehyde to form (Z)-9-tricosene. This final step is a key reaction in insect hydrocarbon biosynthesis.

References

The Multifaceted Role of 1-Tricosene in Insect Chemical Communication: A Technical Guide

Abstract

1-Tricosene, and more specifically its (Z)-9 isomer known as muscalure, is a pivotal semiochemical in the chemical communication systems of numerous insect species.[1][2] This long-chain hydrocarbon acts as a powerful signaling molecule, mediating a range of behaviors critical for survival and reproduction. In the housefly, Musca domestica, it is the primary sex pheromone produced by females to attract males for mating.[3][4] For the fruit fly, Drosophila melanogaster, it serves as a male-deposited aggregation pheromone and a guide for female oviposition.[5][6] Furthermore, in the honey bee, Apis mellifera, (Z)-9-tricosene is a key component of the chemical signals released during the waggle dance to recruit nestmates to food sources.[7][8] This technical guide provides an in-depth exploration of the biosynthesis of 1-tricosene, the intricate signaling pathways underlying its perception, and its diverse behavioral effects. Detailed experimental protocols for the analysis of cuticular hydrocarbons, electrophysiological recordings, and behavioral assays are presented, complemented by structured data tables and diagrams of relevant biological and experimental workflows. This document aims to be a comprehensive resource for professionals in chemical ecology, entomology, and the development of novel pest management strategies.

Introduction to 1-Tricosene as a Semiochemical

Semiochemicals are chemical substances that carry information between organisms and are fundamental to the ecological interactions of insects.[9][10] 1-Tricosene, a C23 monoene, is a prominent cuticular hydrocarbon (CHC) that functions as a semiochemical in a variety of insect orders.[2] The most studied isomer, (Z)-9-tricosene, was first identified as the major sex pheromone component in female houseflies.[3][4] Its role, however, is not limited to sexual attraction. In Drosophila melanogaster, males transfer 7-tricosene to females during mating, which acts as an antiaphrodisiac, reducing the attractiveness of mated females.[5][11] This demonstrates the contextual diversity of a single chemical signal. The versatility of 1-tricosene across different species underscores its importance in insect chemical communication and highlights it as a target for behavior-modifying pest control strategies.[1][12]

Biosynthesis of (Z)-9-Tricosene in Musca domestica

The biosynthesis of (Z)-9-tricosene in the housefly is a well-characterized metabolic pathway that primarily occurs in the epidermal cells.[2] The process begins with the common fatty acid, oleic acid, and involves a series of enzymatic steps including elongation, reduction, and decarboxylation.[4][13]

The key steps in the biosynthesis of (Z)-9-tricosene are:

-

Acyl-CoA Formation: The process initiates with the conversion of oleic acid to its acyl-CoA derivative.[4]

-

Elongation: Oleoyl-CoA is elongated to form (Z)-15-tetracosenoic acid, a C24:1 fatty acid.[3]

-

Conversion to Acyl-CoA: (Z)-15-tetracosenoic acid is then converted to its corresponding acyl-CoA derivative, (Z)-15-tetracosenoyl-CoA.[3]

-

Reduction: The (Z)-15-tetracosenoyl-CoA is reduced to the aldehyde, (Z)-15-tetracosenal.[3][7]

-

Decarboxylation: In the final step, a cytochrome P450 enzyme mediates the oxidative decarboxylation of (Z)-15-tetracosenal to form (Z)-9-tricosene and carbon dioxide.[7][13] This reaction is dependent on the presence of NADPH and molecular oxygen.[7][13]

References

- 1. Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The Scent of the Waggle Dance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (Z)-9-Tricosene - Wikipedia [en.wikipedia.org]

- 8. The scent of the waggle dance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. A Step-by-Step Guide to Mosquito Electroantennography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Odorant Response Properties of Convergent Olfactory Receptor Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unusual mechanism of hydrocarbon formation in the housefly: cytochrome P450 converts aldehyde to the sex pheromone component (Z)-9-tricosene and CO2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biosynthesis Pathway of Tricosene Isomers in Insects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricosene isomers, particularly (Z)-9-tricosene (muscalure), (Z)-7-tricosene, and (E)-7-tricosene, are crucial semiochemicals in the insect world, playing pivotal roles in chemical communication, including species recognition, mate finding, and aggregation.[1][2] Understanding the intricate biosynthetic pathways of these long-chain unsaturated hydrocarbons is paramount for developing novel and species-specific pest management strategies. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of tricosene isomers in insects, detailing the enzymatic steps, precursor molecules, regulatory mechanisms, and key experimental protocols.

Core Biosynthetic Pathway of Tricosene Isomers

The biosynthesis of tricosene isomers is a multi-step process primarily occurring in specialized abdominal cells called oenocytes.[3][4] The general pathway is a modification of fatty acid metabolism and can be broadly divided into four key stages: initiation, elongation, desaturation, and a final processing step.[1][4]

-

Initiation and Elongation: The synthesis begins with a common fatty acid precursor, typically oleoyl-CoA or nervonic acid.[5] A series of fatty acid elongase (ELO) enzymes then sequentially add two-carbon units from malonyl-CoA to the growing acyl-CoA chain.[4] This process of elongation is critical in determining the final chain length of the hydrocarbon. To produce a C23 compound like tricosene, multiple cycles of elongation are necessary.[4]

-

Reduction to Aldehyde: The resulting very-long-chain fatty acid (VLCFA) is then activated to its acyl-CoA derivative. This activated intermediate is subsequently reduced to a fatty aldehyde by a fatty acyl-CoA reductase (FAR).[4]

-

Desaturation: The introduction of a double bond into the fatty aldehyde chain is a crucial step catalyzed by fatty acyl-CoA desaturase enzymes.[4] The position and stereochemistry (Z or E configuration) of the double bond are determined by the specific desaturase enzyme involved. For instance, a Δ9-desaturase is responsible for creating the double bond at the 9th carbon position in the precursor to (Z)-9-tricosene.[5] Similarly, a Δ7-desaturase is implicated in the formation of 7-tricosene isomers.[4] While the biosynthesis of (Z)-isomers is more commonly documented, the formation of (E)-isomers is also known to occur, likely involving desaturases with different stereospecificity.[1]

-

Oxidative Decarbonylation: The final step in the formation of the tricosene isomer is the conversion of the fatty aldehyde to a hydrocarbon. This is achieved through an oxidative decarbonylation reaction catalyzed by a cytochrome P450 enzyme belonging to the CYP4G family.[2][3][6] This enzyme removes the carbonyl carbon from the aldehyde, resulting in the final C23 alkene.[2][6]

Regulation of Tricosene Biosynthesis

The production of tricosene isomers is a tightly regulated process, influenced by both hormonal and transcriptional factors, ensuring their synthesis at appropriate developmental stages and in response to environmental cues.

Hormonal Control: Two major insect hormones, juvenile hormone (JH) and ecdysone, play significant roles in regulating cuticular hydrocarbon biosynthesis.[5][7] JH, for instance, has been shown to induce pheromone production in several insect species.[7] Ecdysteroids, the active form of ecdysone, are also known to influence the activity of enzymes involved in fatty acid elongation.[7]

Transcriptional Regulation: At the molecular level, the expression of genes encoding the key biosynthetic enzymes, such as elongases, desaturases, and CYP4G, is controlled by various transcription factors.[5] These transcription factors can be activated or repressed by hormonal signals, thus linking the developmental and physiological state of the insect to the production of its chemical signals.

Quantitative Data on Tricosene Isomers

The quantity and relative abundance of different tricosene isomers can vary significantly between insect species, sexes, and even different populations of the same species. This variation is crucial for the specificity of chemical communication.

| Insect Species | Common Name | Tricosene Isomer | Sex | Amount (ng/insect) | % of Total CHCs | Reference(s) |

| Musca domestica | Housefly | (Z)-9-Tricosene | Female | ≤218 (most wild populations) | ≤1.6% | [8] |

| Musca domestica | Housefly | (Z)-9-Tricosene | Female | 559 - 1,113 (some wild strains) | 3.2% - 5.0% | [8][9] |

| Musca domestica | Housefly | (Z)-9-Tricosene | Female (UCR laboratory strain) | 751 | 3.0% | [9] |

| Drosophila melanogaster | Fruit fly | (Z)-7-Tricosene | Male | Not specified | ~47% | [10] |

| Drosophila melanogaster | Fruit fly | (Z)-9-Tricosene | Both | Present | Not specified | [11] |

| Coscinoptycha improbana | Australian Guava Moth | (Z)-7-Tricosene | Female | Not specified | 65% of pheromone blend | [12] |

| Heterocrossa rubophaga | Raspberry Bud Moth | (Z)-7-Tricosene | Female | Not specified | Component of pheromone blend | [4] |

Note: Quantitative data for (E)-7-tricosene is not widely available in the reviewed literature.

Experimental Protocols

Elucidating the biosynthetic pathways of tricosene isomers requires a combination of in-vivo and in-vitro experimental approaches.

Protocol 1: In-Vivo Stable Isotope Labeling

This method is used to trace the incorporation of labeled precursors into the final hydrocarbon products, providing direct evidence for the biosynthetic pathway.

Objective: To determine the metabolic precursors of tricosene isomers.

Materials:

-

Insects of the desired species and developmental stage.

-

Stable isotope-labeled precursors (e.g., ¹³C-labeled fatty acids, deuterium-labeled compounds).

-

Micro-injection setup or topical application materials.

-

Solvents for extraction (e.g., hexane).

-

Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

-

Administer a known amount of the stable isotope-labeled precursor to the insects, either through injection into the hemolymph or topical application on the cuticle.

-

Allow a specific incubation period for the precursor to be metabolized.

-

Extract the cuticular hydrocarbons by immersing the insects in a non-polar solvent like hexane for a defined period.

-

Analyze the extract using GC-MS to identify and quantify the labeled tricosene isomers. The mass shift in the molecular ion and fragment ions of the tricosene isomers will indicate the incorporation of the stable isotope.

Protocol 2: In-Vitro Enzyme Assays for Desaturases

This protocol allows for the functional characterization of candidate desaturase enzymes by expressing them in a heterologous system and assaying their activity.

Objective: To determine the substrate specificity and stereospecificity of a candidate desaturase enzyme.

Materials:

-

Yeast expression system (e.g., Saccharomyces cerevisiae).

-

Expression vector containing the candidate desaturase gene.

-

Yeast growth media.

-

Potential fatty acid substrates (labeled or unlabeled).

-

Microsome isolation buffer.

-

Cofactors (e.g., NADH, NADPH).

-

GC-MS for product analysis.

Procedure:

-

Clone the candidate desaturase gene into a yeast expression vector.

-

Transform the expression vector into a suitable yeast strain.

-

Grow the transformed yeast culture and induce the expression of the desaturase enzyme.

-

Isolate microsomes from the yeast cells, which will contain the expressed enzyme.

-

Incubate the microsomes with a potential fatty acid substrate and necessary cofactors.

-

Extract the lipids from the reaction mixture.

-

Analyze the lipid extract by GC-MS to identify the desaturated products. By comparing the products formed from different substrates, the specificity of the enzyme can be determined.

Protocol 3: Determination of Double Bond Position by DMDS Derivatization

This chemical derivatization method is essential for unambiguously determining the position of double bonds in unsaturated hydrocarbons.

Objective: To locate the double bond in a tricosene isomer.

Materials:

-

Cuticular hydrocarbon extract.

-

Dimethyl disulfide (DMDS).

-

Iodine solution.

-

Solvents (e.g., hexane).

-

GC-MS.

Procedure:

-

To the hydrocarbon extract dissolved in hexane, add DMDS and a catalytic amount of iodine.

-

Incubate the reaction mixture at a controlled temperature for a specific duration (e.g., 40-60°C for several hours).

-

Quench the reaction by adding a solution of sodium thiosulfate.

-

Extract the derivatized products with hexane.

-

Analyze the derivatized sample by GC-MS. The mass spectrum of the DMDS adduct will show characteristic fragmentation patterns that allow for the precise determination of the original double bond position.[6]

Conclusion

The biosynthesis of tricosene isomers in insects is a complex and highly regulated process that is fundamental to their chemical communication systems. This guide has outlined the core biosynthetic pathway, from fatty acid precursors to the final hydrocarbon products, highlighting the key enzymatic players including elongases, desaturases, and the crucial CYP4G oxidative decarbonylases. While significant progress has been made, particularly in understanding the biosynthesis of (Z)-9-tricosene, further research is needed to fully elucidate the pathways for other isomers, especially (E)-isomers, and to unravel the intricate regulatory networks that control their production. The detailed experimental protocols provided herein offer a robust framework for researchers to address these outstanding questions and to advance our understanding of insect chemical ecology, ultimately paving the way for the development of more effective and environmentally benign pest control strategies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. An insect-specific P450 oxidative decarbonylase for cuticular hydrocarbon biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stereospecificity of the (Z)-9 desaturase that converts (E)-11-tetradecenoic acid into (Z,E)-9,11-tetradecadienoic acid in the biosynthesis of Spodoptera littoralis sex pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. stud.epsilon.slu.se [stud.epsilon.slu.se]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. Fatty Acid Desaturases, Polyunsaturated Fatty Acid Regulation, and Biotechnological Advances [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. A Drosophila male pheromone affects female sexual receptivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Tricosene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Tricosene, a long-chain alpha-olefin. The information is curated for professionals in research and development, with a focus on clarity and detailed data presentation.

Core Physical and Chemical Properties

1-Tricosene is an unsaturated hydrocarbon with the molecular formula C23H46.[1][2] It is a long-chain alkene with a terminal double bond, which dictates its chemical reactivity. The following table summarizes its key quantitative properties.

| Property | Value | Source |

| Molecular Formula | C23H46 | [1][2] |

| Molecular Weight | 322.61 g/mol | [2] |

| IUPAC Name | tricos-1-ene | [1][2] |

| CAS Number | 18835-32-0 | [2] |

| Density | 0.7888 g/cm³ (estimate) | |

| Melting Point | 41.6 °C | |

| Boiling Point | 371.2 °C to 376.0 °C (estimate at 760 mmHg) | [3] |

| Flash Point | 206.8 °C (404.0 °F) (estimate) | [3] |

| Vapor Pressure | 0.000016 mmHg at 25 °C (estimate) | [3] |

| Water Solubility | 3.96e-007 mg/L at 25 °C (estimate) | [3] |

| Solubility | Soluble in alcohol; Insoluble in water. | [3] |

| Refractive Index | 1.4592 (estimate) | |

| LogP (Octanol/Water Partition Coefficient) | 12.470 (estimate) | [3] |

| Enthalpy of Vaporization (ΔvapH) | 98.5 kJ/mol at 424 K | [4] |

Chemical Reactivity and Stability

As a long-chain alpha-olefin, the chemical reactivity of 1-Tricosene is primarily centered around the terminal carbon-carbon double bond. It is expected to undergo typical alkene reactions, including:

-

Addition Reactions: Susceptible to electrophilic addition of hydrogen halides, halogens, and water (under acidic conditions).

-

Hydrogenation: The double bond can be reduced to a single bond to form tricosane in the presence of a catalyst (e.g., platinum, palladium, or nickel).

-

Oxidation: Can be cleaved by strong oxidizing agents like ozone or potassium permanganate.

-

Polymerization: Can undergo polymerization at the double bond, although this is more common with shorter-chain alpha-olefins.

1-Tricosene is a stable compound under normal storage conditions. It is not classified as a hazardous substance, but standard laboratory safety precautions should be observed.[5][6] It should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents.[7]

Experimental Protocols

While specific experimental protocols for 1-Tricosene are not detailed in the provided search results, the determination of its physicochemical properties follows standard organic chemistry laboratory procedures.

3.1. Determination of Melting Point

A common method for determining the melting point of a crystalline solid like 1-Tricosene is the capillary tube method.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer.

-

Procedure:

-

A small, dry sample of 1-Tricosene is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a slow, controlled rate.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.

-

3.2. Determination of Boiling Point

The boiling point can be determined by distillation.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

A sample of 1-Tricosene is placed in the distillation flask with a few boiling chips.

-

The apparatus is assembled for simple distillation.

-

The sample is heated, and the vapor is allowed to rise and condense in the condenser.

-

The temperature at which the liquid is actively boiling and the vapor temperature is stable is recorded as the boiling point at the given atmospheric pressure.

-

3.3. Spectroscopic Analysis

Spectroscopic methods are crucial for the structural elucidation and confirmation of 1-Tricosene's identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would show characteristic signals for the vinyl protons of the terminal double bond and the aliphatic protons of the long hydrocarbon chain.

-

¹³C NMR spectroscopy would show distinct signals for the two sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the alkyl chain.[8]

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern of 1-Tricosene.[1][9] The mass spectrum would show a molecular ion peak corresponding to its molecular weight and characteristic fragment ions from the cleavage of the hydrocarbon chain.[1][9]

-

Visualizations

The following diagram illustrates the logical relationship between 1-Tricosene and its characterization methods.

References

- 1. 1-Tricosene | C23H46 | CID 181154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Tricosene [webbook.nist.gov]

- 3. 1-tricosene, 18835-32-0 [thegoodscentscompany.com]

- 4. 1-Tricosene [webbook.nist.gov]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 1-Tricosene [webbook.nist.gov]

1-Tricosene as a Component of Insect Cuticular Hydrocarbons: A Technical Guide

Abstract

Cuticular hydrocarbons (CHCs) are a critical component of the insect exoskeleton, providing protection against desiccation and acting as a diverse array of chemical signals that mediate intra- and interspecific communication. Among the vast array of CHCs, the long-chain alkene 1-tricosene (C23H46) and its isomers are significant components in numerous insect species. This technical guide provides an in-depth overview of 1-tricosene as a constituent of insect cuticular hydrocarbons, intended for researchers, scientists, and drug development professionals. It covers the biosynthesis of 1-tricosene, its physiological and semiochemical functions, quantitative data on its occurrence, and detailed experimental protocols for its extraction and analysis.

Introduction to Insect Cuticular Hydrocarbons

The insect cuticle is covered by a waxy layer, of which cuticular hydrocarbons are a major component.[1] This layer is essential for terrestrial insects, as it forms a barrier against water loss, a critical factor for survival in dry environments.[2][3] Beyond this fundamental physiological role, CHCs have evolved to become a complex chemical language.[4] The specific blend of hydrocarbons on an insect's cuticle can convey information about its species, sex, age, reproductive status, and even social caste in eusocial insects.[1][5]

CHCs are typically a complex mixture of n-alkanes, methyl-branched alkanes, and alkenes, with chain lengths generally ranging from 21 to 40 carbons.[4] Alkenes, such as 1-tricosene and its isomers like (Z)-9-tricosene and (Z)-7-tricosene, are particularly important as semiochemicals, a class of chemicals that carry information between organisms.[6][7][8][9][10]

Biosynthesis of 1-Tricosene

The biosynthesis of 1-tricosene and other cuticular hydrocarbons is a multi-step process that originates from fatty acid metabolism and occurs primarily in specialized cells called oenocytes.[2][11] The pathway can be broadly divided into four stages: fatty acid synthesis, elongation, desaturation, and the final conversion to a hydrocarbon.

-

Fatty Acid Synthesis: The process begins with the de novo synthesis of fatty acids from acetyl-CoA and malonyl-CoA by the fatty acid synthase (FAS) complex.[11][12] This typically produces saturated fatty acids like palmitic acid (C16) or stearic acid (C18).

-

Elongation: Very-long-chain fatty acids (VLCFAs) are produced by the action of elongase enzymes, which sequentially add two-carbon units from malonyl-CoA to the growing fatty acyl-CoA chain.[2] To produce the C23 precursor for tricosene, a C16 or C18 fatty acid would undergo several rounds of elongation.

-

Desaturation: A double bond is introduced into the fatty acyl-CoA precursor by a specific fatty acid desaturase enzyme. The position of this double bond determines the resulting alkene isomer (e.g., a Δ9-desaturase would be involved in the synthesis of (Z)-9-tricosene).

-

Reduction and Oxidative Decarbonylation: The resulting very-long-chain fatty acyl-CoA is then reduced to a fatty aldehyde by a fatty acyl-CoA reductase (FAR).[12] The final step is an oxidative decarbonylation reaction catalyzed by a P450 enzyme of the CYP4G family, which converts the long-chain aldehyde into a hydrocarbon with one less carbon atom and releases carbon dioxide.[13] This unique and highly conserved insect enzyme is a key evolutionary innovation that allowed insects to colonize terrestrial environments.[13]

Functions of 1-Tricosene and its Isomers

The functions of tricosene isomers are diverse and species-specific, ranging from basic physiological protection to complex chemical signaling.

-

Waterproofing: Like all CHCs, 1-tricosene contributes to the integrity of the cuticular lipid layer, preventing water loss and protecting the insect from desiccation.[2][5]

-

Pheromonal Communication: Tricosene isomers are well-documented as pheromones. For example, (Z)-9-tricosene is a major component of the female housefly (Musca domestica) sex pheromone, attracting males for mating.[6][14][15] In Drosophila melanogaster, (Z)-9-tricosene deposited by males acts as an aggregation pheromone and guides female oviposition decisions.[16][17] (Z)-7-tricosene is a principal male-specific cuticular hydrocarbon in Drosophila melanogaster and acts as a chemical stimulant for females.[7] While specific functions of 1-tricosene are less documented than its isomers, its presence in the CHC profile of various insects suggests a role in chemical communication.

Quantitative Data

The quantity and relative abundance of tricosene isomers can vary significantly between species, sex, age, and even between different populations of the same species. The following tables summarize available quantitative data for tricosene isomers in selected insect species. It is important to note that much of the available literature focuses on the (Z)-9 and (Z)-7 isomers.

| Insect Species | Common Name | Sex | Age | Amount (ng/insect) | % of Total CHCs | Reference(s) |

| Musca domestica | Housefly | Female | 3 days | ≤218 (most wild populations) | ≤1.6% | [14][18] |

| Musca domestica | Housefly | Female | 3 days | 559 - 1,113 (some wild strains) | 3.2% - 5.0% | [14][18] |

| Musca domestica | Housefly | Female | 3-8 days | Levels tend to increase with age | - | [14][18] |

| Bactrocera correcta | Guava fruit fly | Female | - | Trace amounts | - | [19] |

Table 1: Quantitative Occurrence of (Z)-9-Tricosene in Various Insect Species.

| Insect Species | Common Name | Sex | % of Total CHCs | Reference(s) |

| Drosophila melanogaster | Fruit fly | Male | Major component | [7] |

| Drosophila melanogaster | Fruit fly | Female | Low levels | [20] |

Table 2: Relative Abundance of (Z)-7-Tricosene in Drosophila melanogaster.

Experimental Protocols

The analysis of 1-tricosene and other cuticular hydrocarbons is predominantly carried out using gas chromatography-mass spectrometry (GC-MS).[21] The following protocols detail the extraction and analysis of these compounds.

Cuticular Hydrocarbon Extraction

This protocol describes a standard solvent extraction method for obtaining CHCs from whole insect bodies.

Materials:

-

Insect samples

-

Hexane (GC grade)

-

Glass vials with PTFE-lined caps (e.g., 2 mL)

-

Forceps

-

Vortex mixer

-

Nitrogen gas evaporator (optional)

-

Internal standard solution (e.g., n-docosane or n-hexacosane in hexane at a known concentration)

Procedure:

-

Place a single insect (or a pooled sample of a known number of insects) into a clean glass vial.

-

Add a precise volume of hexane (e.g., 500 µL) to the vial.

-

Add a known amount of the internal standard solution to the vial. This is crucial for accurate quantification.

-

Gently agitate the vial for 5-10 minutes. Vortexing at a low speed for 2 minutes is also common.[13]

-

Carefully remove the insect from the vial using clean forceps.

-

The resulting hexane extract contains the cuticular hydrocarbons.

-

For increased concentration, the solvent can be evaporated under a gentle stream of nitrogen gas and then reconstituted in a smaller, known volume of hexane.

-

Transfer the final extract to an autosampler vial for GC-MS analysis.

GC-MS Analysis and Quantification

Instrumentation and Parameters:

The following are typical GC-MS parameters for CHC analysis. These may need to be optimized for specific instruments and analytes.

-

Gas Chromatograph: Agilent 7890A or similar.

-

Mass Spectrometer: Agilent 5975C or similar.

-

Column: HP-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[11]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[5][11]

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

MS Interface Temperature: 280-325°C.[21]

-

Ion Source Temperature: 150-230°C.[17]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-650.

Quantification:

-

Identification: 1-Tricosene is identified in the total ion chromatogram by its retention time and by comparing its mass spectrum to a known standard or a spectral library (e.g., NIST). The molecular ion for tricosene is m/z 322.6.

-

Calibration Curve: Prepare a series of standard solutions of 1-tricosene at known concentrations, each containing the same concentration of the internal standard. Analyze these standards using the same GC-MS method.

-

Data Analysis: Integrate the peak areas for 1-tricosene and the internal standard in both the calibration standards and the unknown samples.

-

Calculate the ratio of the peak area of 1-tricosene to the peak area of the internal standard for each standard and sample.

-

Plot a calibration curve of the peak area ratio versus the concentration of the 1-tricosene standards.

-

Determine the concentration of 1-tricosene in the samples by using their peak area ratios and the equation of the line from the calibration curve.

References

- 1. Drosophila Cuticular Hydrocarbons Revisited: Mating Status Alters Cuticular Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cuticular Chemistry of the Queensland Fruit Fly Bactrocera tryoni (Froggatt) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsisinternational.org [rsisinternational.org]

- 5. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A simple method for analysis of insect cuticular hydrocarbons | Semantic Scholar [semanticscholar.org]

- 7. Survey of muscalure [(Z)-9-tricosene] on house flies (Diptera: Muscidae) from field populations in California [agris.fao.org]

- 8. researchgate.net [researchgate.net]

- 9. How do cuticular hydrocarbons evolve? Physiological constraints and climatic and biotic selection pressures act on a complex functional trait | Proceedings B | The Royal Society [royalsocietypublishing.org]

- 10. fao.org [fao.org]

- 11. Cuticular hydrocarbon extractions and GC analysis [bio-protocol.org]

- 12. academic.oup.com [academic.oup.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

The Discovery and Identification of (Z)-9-Tricosene as a Key Insect Pheromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical communication is a cornerstone of insect behavior, governing critical aspects of their life cycle, including mating, aggregation, and social interactions. Pheromones, chemical signals that trigger innate responses in members of the same species, are of particular interest for their potential in developing highly specific and environmentally benign pest management strategies. This technical guide provides an in-depth exploration of the discovery, identification, and biological significance of (Z)-9-tricosene, a pivotal long-chain hydrocarbon pheromone.

First identified as the primary sex pheromone of the female housefly, Musca domestica, (Z)-9-tricosene, commonly known as muscalure, has since been implicated in the chemical ecology of various other insect species.[1][2][3] This document will detail the seminal research leading to its discovery, its biosynthesis, its role in mediating insect behavior, and the analytical and behavioral methodologies employed in its study. While the initial query referred to "1-Tricosene," the vast body of scientific literature points to (Z)-9-tricosene as the biologically active and scientifically recognized isomer in the context of insect pheromones.

Discovery and Identification

The journey to identifying (Z)-9-tricosene as a sex pheromone began with early observations of male housefly mating behavior. Researchers noted that extracts of female housefly cuticular lipids could elicit mating strikes from males, suggesting the presence of a chemical attractant.[4]

The isolation and identification of this active compound were a landmark achievement in chemical ecology. The process involved the surface washing of sexually mature female houseflies with hexane or ether to extract cuticular lipids.[4] The resulting extract was then subjected to a series of chromatographic fractionations to isolate the biologically active component.

The definitive identification of the pheromone as (Z)-9-tricosene was accomplished through a combination of analytical techniques, most notably gas chromatography-mass spectrometry (GC-MS).[5] Further confirmation of its structure and stereochemistry was achieved through synthesis and comparative analysis with the natural product, where both were found to be identical in their chemical properties and biological activity.[1]

Biosynthesis of (Z)-9-Tricosene

The biosynthesis of (Z)-9-tricosene in the housefly occurs primarily in the epidermal cells and is intricately linked to fatty acid metabolism. The pathway commences with the common fatty acid precursor, nervonic acid.[3] This precursor undergoes a series of enzymatic modifications, including conversion to its acyl-CoA derivative, reduction to an aldehyde, and a final decarboxylation step to yield the C23 alkene, (Z)-9-tricosene.[3] This final conversion is mediated by a cytochrome P450 enzyme.[3]

Caption: Proposed biosynthetic pathway of (Z)-9-tricosene in the housefly.

Role in Insect Behavior

(Z)-9-Tricosene is a multifunctional semiochemical, playing a crucial role in the behavior of several insect species.

-

Musca domestica (Housefly): In the housefly, (Z)-9-tricosene is the primary female-produced sex pheromone that induces mating behavior in males.[1][2][3] It acts as a short-range attractant and a behavioral stimulant, prompting increased activity, orientation towards the female, and ultimately, mating strikes.[2] While it is the major active component, its effects can be enhanced by other cuticular hydrocarbons.

-

Drosophila melanogaster (Fruit Fly): In fruit flies, (Z)-9-tricosene serves as an aggregation pheromone and an oviposition guidance cue for females.[6][7]

-

Apis mellifera (Honey Bee): This compound is also produced by honey bees during their "waggle dance," a complex form of communication used to inform nestmates about the location of food sources.[6][7]

Quantitative Data

The amount of (Z)-9-tricosene can vary significantly depending on the insect's age, strain, and environmental conditions. The following table summarizes quantitative data from a study on various housefly populations.

| Housefly Strain/Population | Age (days) | Average Amount of (Z)-9-Tricosene (ng/female) | Percentage of Total Cuticular Hydrocarbons | Reference |

| Wild Population 1 | 3 | ≤218 | ≤1.6% | [4][8] |

| Wild Population 2 | 3 | 559 | 3.2% | [4][8] |

| Wild Population 3 | 3 | 1,113 | 5.0% | [4][8] |

| UCR Laboratory Strain | 3 | 751 | 3.0% | [4][8] |

| MB Laboratory Strain (F23) | <2 | Less than older flies | - | [4][8] |

| MB Laboratory Strain (F23) | 3-8 | Increased with age | - | [4][8] |

Experimental Protocols

Extraction and Analysis of Cuticular Hydrocarbons

Objective: To extract and quantify (Z)-9-tricosene from houseflies.

Methodology:

-

Sample Preparation: Individual female houseflies of a known age are selected.

-

Extraction: Each fly is immersed in a small volume (e.g., 200 µL) of a non-polar solvent like hexane for a set duration (e.g., 5 minutes) to dissolve the cuticular lipids.

-

Internal Standard: A known amount of an internal standard (e.g., n-eicosane) is added to the extract for quantification.

-

Analysis: The extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

-

GC Column: A non-polar capillary column (e.g., DB-5) is used for separation.

-

Temperature Program: A programmed temperature gradient is employed to separate the different hydrocarbon components.

-

MS Detection: The mass spectrometer is used to identify the compounds based on their mass spectra and retention times compared to an authentic (Z)-9-tricosene standard.

-

-

Quantification: The amount of (Z)-9-tricosene is calculated by comparing its peak area to that of the internal standard.

Caption: Experimental workflow for the extraction and analysis of cuticular hydrocarbons.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

Objective: To identify which compounds in an extract elicit a physiological response from an insect's antenna.

Methodology:

-

Sample Injection: The insect extract is injected into the gas chromatograph.

-

Column Effluent Splitting: The effluent from the GC column is split into two streams. One stream goes to a standard detector (e.g., Flame Ionization Detector - FID), and the other is directed towards an insect antenna preparation.

-

Antennal Preparation: An antenna is excised from a live male housefly and mounted between two electrodes. These electrodes record the electrical potential across the antenna.

-

Stimulus Delivery: The GC effluent is passed over the antenna in a stream of humidified air.

-

Data Recording: The FID signal (chromatogram) and the electrical response from the antenna (electroantennogram or EAG) are recorded simultaneously.

-

Analysis: Peaks in the FID chromatogram that correspond in time to a depolarization (a negative voltage spike) in the EAG signal indicate compounds that are detected by the insect's olfactory system.

Caption: A simplified diagram of a Gas Chromatography-Electroantennographic Detection setup.

Mating Strike Assay

Objective: To quantify the behavioral response of male houseflies to (Z)-9-tricosene.

Methodology:

-

Fly Preparation: Sexually mature, virgin male houseflies are isolated.

-

Arena: The assay is conducted in a controlled environment, such as a small cage or petri dish.

-

Stimulus Presentation: A "dummy" female, often a small, dark object like a shoelace knot or a dead fly, is treated with a specific dose of synthetic (Z)-9-tricosene dissolved in a solvent. A control dummy is treated with the solvent alone.

-

Observation: A single male fly is introduced into the arena with the dummy. The number of "mating strikes" (the male's attempt to copulate with the dummy) is recorded over a set period (e.g., 5-10 minutes).

-

Data Analysis: The number of mating strikes towards the pheromone-treated dummy is compared to the control dummy to determine the stimulatory effect of (Z)-9-tricosene.

Conclusion

The discovery and identification of (Z)-9-tricosene as a key insect pheromone represents a significant advancement in our understanding of chemical communication in the insect world. Its role as the primary sex pheromone in the housefly, Musca domestica, and its involvement in the behavior of other species, underscores its importance in chemical ecology. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for further research into this and other semiochemicals, with the ultimate goal of developing novel and sustainable pest management solutions.

References

- 1. (Z)-9-Tricosene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 9-Tricosene, (Z)- [webbook.nist.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. amsbio.com [amsbio.com]

- 7. caymanchem.com [caymanchem.com]

- 8. academic.oup.com [academic.oup.com]

Olfactory Reception of (Z)-9-Tricosene in Musca domestica: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-9-Tricosene, commonly known as muscalure, is the primary sex pheromone produced by female houseflies (Musca domestica) to attract males for mating.[1][2][3] This long-chain hydrocarbon is a key semiochemical that mediates sexual communication and elicits a cascade of behaviors in males, including increased activity, orientation towards the pheromone source, and mating strikes.[3] As a tool in integrated pest management, muscalure is frequently incorporated into traps and baits to lure male flies.[4] A comprehensive understanding of the molecular and physiological mechanisms underlying the olfactory reception of (Z)-9-tricosene is paramount for the development of more effective and targeted pest control strategies. This technical guide provides an in-depth overview of the current knowledge on the olfactory reception of (Z)-9-tricosene in Musca domestica, detailing the experimental methodologies used to elucidate these mechanisms, quantitative behavioral data, and the putative signaling pathways involved.

Data Presentation: Quantitative Behavioral Responses to (Z)-9-Tricosene

The behavioral responses of male Musca domestica to (Z)-9-tricosene have been quantified in various laboratory and field studies. The following table summarizes key findings from these experiments.

| Assay Type | Model/Target | (Z)-9-Tricosene Dose | Observed Male Response | Reference |

| Mating Strike Assay | Pheromone-treated knot ("pseudofly") | Not specified | Increased number of mating strikes. | [3] |

| Various models (knot, male, female) | Not specified | (Z)-9-tricosene accounted for 28% of the variation in the number of mating strikes. | [3] | |

| Washed dead female | 10 µg | Most active dose in eliciting sexual activity. | [5] | |

| Washed dead female | 5 µg | Did not cause sexual activity. | [5] | |

| Olfactometer Assay | --- | 50 µg (Z-isomer) | Attracted more flies than a 200 µg dose. | [3] |

| Trap Assay (Field) | Adhesive panels, flypaper, sugar bait, electric grids | 0.5-100 mg/trap | Increased fly capture by 2.8 to 12.4 times compared to unbaited traps. | [3] |

| Plywood sticky trap with fish meal | Not specified | Traps with (Z)-9-tricosene caught significantly more flies (551) than controls (417). | [6] | |

| Toxic targets | 5 g (technical grade or 40% polymer bead formulation) | Significantly greater numbers of M. domestica caught compared to control targets. | [2] |

Olfactory Signaling Pathway

The detection of (Z)-9-tricosene in Musca domestica is initiated at the peripheral olfactory system, located in the antennae of the male fly. The process involves a series of molecular events that convert the chemical signal into an electrical signal, which is then processed in the brain. While the specific olfactory receptor for (Z)-9-tricosene in Musca domestica has not yet been definitively identified, the general mechanism for insect olfaction is well-established.

-

Pheromone Binding and Transport : Volatile molecules of (Z)-9-tricosene enter the aqueous lymph of the olfactory sensilla through pore tubules. Inside the sensillum lymph, it is thought that Odorant Binding Proteins (OBPs) bind to the hydrophobic pheromone molecules, solubilizing them and transporting them to the olfactory receptors on the dendritic membrane of Olfactory Sensory Neurons (OSNs).[7]

-

Receptor Activation : The OBP-pheromone complex interacts with a specific Odorant Receptor (OR). Insect ORs are typically heterodimers, consisting of a variable, odor-specific subunit (OrX) and a highly conserved co-receptor (Orco).[1] The Musca domestica genome contains a large family of OR genes, including the conserved Orco, indicating a similar mechanism.[1]

-

Signal Transduction : Upon binding of (Z)-9-tricosene to the specific OrX, the OR-Orco complex is believed to function as a ligand-gated ion channel. This binding event triggers a conformational change, opening the channel and allowing an influx of cations into the OSN. This influx of positive ions depolarizes the neuron's membrane, generating an action potential.[7]

-

Signal Transmission to the Brain : The action potential propagates along the axon of the OSN to the antennal lobe of the fly's brain. In the antennal lobe, the axons of OSNs expressing the same OR converge on specific glomeruli, where the information is processed and relayed to higher brain centers, ultimately leading to a behavioral response.

Diagram of the Putative Olfactory Signaling Pathway for (Z)-9-Tricosene in Musca domestica

References

- 1. cris.huji.ac.il [cris.huji.ac.il]

- 2. Identification and functional characterization of olfactory indolergic receptors in Musca domestica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. (Z)-9-Tricosene - Wikipedia [en.wikipedia.org]

- 5. frontiersin.org [frontiersin.org]

- 6. Cloning and Functional Characterization of Three Odorant Receptors From the Chinese Citrus fly Bactrocera minax (Diptera: Tephritidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes & Protocols for the Synthesis of (Z)-9-Tricosene

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tricosene is a long-chain alkene with the chemical formula C23H46. While several isomers exist, (9Z)-tricos-9-ene, commonly known as Muscalure, is the most scientifically and commercially significant.[1] It is the primary sex pheromone produced by the female housefly (Musca domestica) to attract males for mating.[1][2][3] Due to this biological activity, synthetic (Z)-9-tricosene is widely used in integrated pest management programs as an attractant in traps and baits to control housefly populations.[1][3][4][5] Its application minimizes the use of broad-spectrum insecticides, offering a more targeted and environmentally conscious approach to pest control.[6] Researchers also utilize high-purity (Z)-9-tricosene to study insect behavior, chemical ecology, and olfactory receptor function.[2]

While other isomers like 1-tricosene (CAS 18835-32-0) exist[7][8], they lack the widespread application and research focus of the (Z)-9 isomer. This document details the primary synthetic routes for producing (Z)-9-tricosene for research and commercial purposes, with a focus on the Wittig reaction, olefin metathesis, and alkyne-based methods.

Synthetic Strategies & Data

The industrial production of (Z)-9-tricosene requires cost-effective, scalable, and stereoselective synthetic methods.[9][10] The primary challenge lies in controlling the geometry of the C9 double bond to favor the biologically active Z-isomer. The most common strategies employed are the Wittig reaction, olefin metathesis, and the coupling of alkynes followed by stereoselective reduction.

Wittig Reaction

The Wittig reaction is a robust and widely used method for alkene synthesis from an aldehyde or ketone and a phosphorus ylide.[11][12][13] For (Z)-9-tricosene, this typically involves the reaction of nonanal (a C9 aldehyde) with an ylide derived from a C14 phosphonium salt.[14] The use of non-stabilized ylides under specific conditions, such as low temperatures and salt-free preparations, generally favors the formation of the Z-alkene.[11][14]

Table 1: Quantitative Data for Wittig Synthesis of (Z)-9-Tricosene

| Parameter | Details | Source |

| Reactants | Nonanal (C9 Aldehyde) & n-Tetradecyltriphenylphosphonium bromide (C14 Phosphonium Salt) | [14] |

| Base for Ylide Formation | Sodium amide (NaNH₂), NaHMDS, KOtBu | [14] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [14] |

| Reaction Temperature | -78 °C to Room Temperature | [14] |

| Typical Z/E Ratio | ~97.5:2.5 (Z-selective) | [15] |

| Overall Yield | Variable; can be low without optimization due to multiple steps | [9] |

| Key Byproduct | Triphenylphosphine oxide (TPPO) | [14] |

Olefin Metathesis

Olefin metathesis has emerged as a powerful alternative for constructing carbon-carbon double bonds.[16][17][18] Z-selective cross-metathesis, using specific ruthenium or molybdenum catalysts, can be employed to synthesize (Z)-9-tricosene.[6] This method can offer shorter synthetic routes, particularly when starting from readily available unsaturated fatty acids or their derivatives.[6][16]

Table 2: Quantitative Data for Olefin Metathesis Synthesis

| Parameter | Details | Source |

| Reactants | Example: 1-Decene and 1-Pentadecene (or derivatives) | [6] |

| Catalyst | Ruthenium-based Z-selective catalysts | [6] |

| Catalyst Loading | Typically 1-5 mol% | [6] |

| Solvent | Dichloromethane (DCM) or similar inert solvents | N/A |

| Reaction Temperature | Room Temperature to 40 °C | N/A |

| Typical Z-Selectivity | >85% Z-isomer | [6] |

| Typical Yield | 70-80% | [6] |

Alkyne Coupling & Hydrogenation

This strategy involves creating the 23-carbon backbone by coupling two smaller fragments via an alkyne, followed by a stereoselective reduction of the resulting triple bond to a Z-alkene.[10] The key advantage is the potential for very high stereochemical purity, as the reduction of an alkyne to a cis-alkene can be achieved with near-perfect selectivity using specific catalysts like Lindlar's catalyst.[10]

Table 3: Quantitative Data for Alkyne Coupling & Hydrogenation

| Parameter | Details | Source |

| Reactants | An acetylide (e.g., from 1-decyne) and a haloalkane (e.g., 1-bromotridecane) | [10] |

| Coupling Conditions | Strong base (e.g., n-BuLi) in an inert solvent (e.g., diglyme) | [10] |

| Intermediate | 9-Tricosyne | [10] |

| Reduction Catalyst | Lindlar's Catalyst (Pd/CaCO₃ poisoned with lead acetate) | [10] |

| Reduction Conditions | Hydrogen gas, petroleum ether solvent | [10] |

| Z/E Ratio | Produces purely the cis-isomer with no trans-isomer contamination | [10] |

| Overall Yield | High; quantitative yield reported for the hydrogenation step | [10] |

Experimental Protocols & Visualizations

Protocol 1: Synthesis of (Z)-9-Tricosene via Wittig Reaction

This protocol is based on a Z-selective Wittig methodology.[14] All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

A. Preparation of the Phosphonium Ylide:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer and nitrogen inlet, add n-tetradecyltriphenylphosphonium bromide (1.1 equivalents).

-

Add anhydrous tetrahydrofuran (THF) via cannula.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 equivalent).

-

Stir the mixture at -78 °C. The formation of the ylide is often indicated by a distinct color change (typically orange or red).

B. Wittig Reaction:

-

While maintaining the ylide solution at -78 °C, slowly add a solution of nonanal (1.0 equivalent) in anhydrous THF dropwise. Ensure the internal temperature does not rise above -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

-

Allow the reaction to slowly warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde is consumed.

C. Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with a non-polar solvent like hexane or diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the solution and concentrate the solvent in vacuo.

-

The crude product contains (Z)-9-tricosene and the byproduct triphenylphosphine oxide (TPPO). To remove the TPPO, pass the crude oil through a short plug of silica gel, eluting with hexane. The non-polar (Z)-9-tricosene will elute while the more polar TPPO is retained.[14]

-

Collect the fractions containing the product and concentrate the solvent to yield purified (Z)-9-tricosene. Confirm purity and isomeric ratio using GC-MS and NMR.

References

- 1. (Z)-9-Tricosene - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. stanfordchem.com [stanfordchem.com]

- 4. amsbio.com [amsbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Tricosene [webbook.nist.gov]

- 8. 1-tricosene, 18835-32-0 [thegoodscentscompany.com]

- 9. A Process For Synthesis Of Z 9 Tricosene [quickcompany.in]

- 10. US3851007A - Process for the preparation of 9-cis-tricosene - Google Patents [patents.google.com]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Muscalure [sitem.herts.ac.uk]

- 17. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. uwindsor.ca [uwindsor.ca]

Gas chromatography-mass spectrometry protocol for 1-Tricosene analysis.

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the qualitative and quantitative analysis of 1-Tricosene using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are intended to provide a robust framework for the accurate identification and quantification of this long-chain alkene in various sample matrices.

Introduction

1-Tricosene (C₂₃H₄₆) is a long-chain unsaturated hydrocarbon.[1][2] Accurate and reliable quantification of long-chain alkenes like 1-Tricosene is crucial in various research fields. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, ideal for the analysis of volatile and semi-volatile compounds such as 1-Tricosene.[3] This method offers high-resolution separation provided by gas chromatography and definitive identification based on the mass-to-charge ratio of the analyte and its fragments, as determined by mass spectrometry.

This application note details the sample preparation, GC-MS instrumentation parameters, and data analysis procedures for the analysis of 1-Tricosene.

Quantitative Data Summary

The key physical and mass spectral data for 1-Tricosene are summarized in the table below. This information is essential for compound identification and the setup of the analytical method.

| Parameter | Value | Reference |

| Chemical Name | 1-Tricosene | [1][2] |

| Synonyms | Tricos-1-ene | [1][2] |

| CAS Number | 18835-32-0 | [1] |

| Molecular Formula | C₂₃H₄₆ | [1][2] |

| Molecular Weight | 322.6 g/mol | [1][2] |

| Ionization Mode | Electron Impact (EI) | [3] |

| Molecular Ion (M+) | m/z 322.6 | [4] |

| Key Fragment Ions | Characteristic clusters of peaks 14 mass units apart (representing loss of (CH₂)nCH₃) | [5] |

| Kovats Retention Index (Standard non-polar) | 2288, 2293 | [6] |

| Limit of Detection (LOD) | To be determined empirically | |

| Limit of Quantification (LOQ) | To be determined empirically |

Experimental Protocols

Materials and Reagents

-

1-Tricosene analytical standard (purity ≥95%)

-

Hexane or Dichloromethane (GC grade or higher)

-

Internal Standard (e.g., Docosane or another suitable long-chain hydrocarbon not present in the sample)

-

Anhydrous sodium sulfate

-

Glass vials with PTFE-lined caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Standard Solution Preparation

Proper preparation of standards is critical for accurate quantification.

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 1-Tricosene analytical standard and dissolve it in 10 mL of hexane in a volumetric flask.

-

Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the selected internal standard (e.g., Docosane) and dissolve it in 10 mL of hexane in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Add a constant concentration of the internal standard to each working standard.

Sample Preparation

The following is a general protocol for the extraction of 1-Tricosene from a solid or liquid matrix. This may need to be optimized based on the specific sample type.

-

Extraction:

-

Solid Samples: Weigh a known amount of the homogenized sample into a glass vial. Add a measured volume of hexane or dichloromethane. Vortex or sonicate for 15-20 minutes to ensure thorough extraction.

-

Liquid Samples: For non-aqueous liquid samples, a direct dilution with hexane may be sufficient. For aqueous samples, a liquid-liquid extraction with a non-polar solvent like hexane is required.

-

-

Drying: Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Filtration: Filter the dried extract through a 0.22 µm syringe filter to remove any particulate matter.

-

Internal Standard Addition: Add a known amount of the internal standard solution to the filtered extract.

-

Final Volume: Adjust the final volume of the sample extract as needed. The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended and may require optimization for your specific instrument. A non-polar column such as a DB-5ms or HP-5MS is recommended for the analysis of hydrocarbons.

| GC Parameter | Setting |

| Injection Mode | Splitless |

| Injector Temperature | 280 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, constant flow at ~1.0 mL/min |

| Oven Program | |

| Initial Temperature | 80 °C, hold for 2 min |

| Ramp 1 | 10 °C/min to 300 °C |

| Hold | Hold at 300 °C for 10 min |

| Transfer Line Temp. | 290 °C |

| MS Parameter | Setting |

| Ionization Mode | Electron Impact (EI) |

| Ionization Energy | 70 eV |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Scan Range | m/z 40-550 |

Data Analysis and Quantification

-

Identification: The identification of 1-Tricosene is achieved by comparing the retention time of the peak in the sample chromatogram with that of the analytical standard. The identity is confirmed by comparing the acquired mass spectrum of the sample peak with the reference mass spectrum from the NIST library or the injected standard.[1]

-

Quantification: Create a calibration curve by plotting the ratio of the peak area of 1-Tricosene to the peak area of the internal standard against the concentration of the 1-Tricosene standards. The concentration of 1-Tricosene in the unknown samples is then determined by interpolating their peak area ratios from this calibration curve.

Visualizations

Experimental Workflow

Caption: Experimental Workflow for 1-Tricosene Analysis.

Logical Relationship for Quantification

Caption: Logic of Internal Standard Quantification.

References

Application Notes and Protocols for the Extraction of 1-Tricosene from Insect Cuticular Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tricosene, a long-chain mono-unsaturated hydrocarbon, is a significant component of the cuticular wax layer of many insect species. It plays a crucial role in chemical communication, acting as a sex pheromone, aggregation signal, or species recognition cue. The accurate extraction and quantification of 1-tricosene from insect cuticular samples are paramount for research in chemical ecology, the development of novel pest management strategies, and the identification of new targets for drug development.

These application notes provide detailed protocols for the two primary methods of 1-tricosene extraction: Solvent Extraction and Solid-Phase Microextraction (SPME). Additionally, guidelines for the subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) are presented.

Data Presentation: Quantitative Analysis of (Z)-9-Tricosene in Houseflies (Musca domestica)

The following table summarizes the quantitative data on (Z)-9-tricosene (muscalure), a common isomer of 1-tricosene, extracted from female houseflies using solvent extraction. This data is essential for understanding the natural variation in pheromone levels and for establishing a baseline for experimental studies.

| Insect Strain/Condition | Age of Flies | Mean Amount of (Z)-9-Tricosene per Female (ng) | Percentage of Total Cuticular Hydrocarbons (%) | Reference |

| Laboratory Strain (UCR) | 3 days | 751 | 3.0 | [1] |

| Wild Population (Field Strain 1) | 3 days | 559 | 3.2 | [1] |

| Wild Population (Field Strain 2) | 3 days | 1,113 | 5.0 | [1] |

| Wild Population (8 of 10 strains) | 3 days | ≤218 | ≤1.6 | [1] |

| Laboratory Colony (MB - F23) | <2 days | Less than older flies | - | [1] |

| Laboratory Colony (MB - F23) | 3-8 days | Levels tended to increase with age | - | [1] |

| Newly eclosed females | Day 0 | 2.3 ± 0.2 | 0.05 | [2] |

| Mature females | Day 6 | - | 16.9 ± 2.0 | [2] |

Note: The amount of (Z)-9-tricosene can vary significantly depending on the fly strain, age, and environmental conditions.[1][3]

Experimental Protocols

Protocol 1: Solvent Extraction of 1-Tricosene

This method involves immersing the insect sample in a non-polar solvent to dissolve the cuticular hydrocarbons. It is a robust and widely used technique for obtaining a comprehensive profile of cuticular lipids.

Materials:

-

Insect samples (live or frozen at -20°C)

-

Hexane or Pentane (High purity, suitable for GC analysis)

-

Glass vials with PTFE-lined caps (e.g., 2 mL)

-

Micropipettes and tips

-

Vortex mixer (optional)

-

Nitrogen gas supply with a gentle stream evaporator

-

Internal standard solution (e.g., n-hexacosane or docosane in hexane, at a known concentration)

-

Silica gel for column chromatography (optional, for sample cleanup)

-

Pasteur pipettes

Procedure:

-

Sample Preparation:

-

Select the desired number of insects for extraction. For smaller insects, multiple individuals may be pooled. For larger insects, a single individual may suffice.

-

If using live insects, immobilize them by chilling on ice.

-

-

Extraction:

-

Place the insect sample(s) into a clean glass vial.

-

Add a precise volume of the extraction solvent (e.g., 200-500 µL of hexane) to the vial, ensuring the entire insect is submerged.[4]

-

If quantitative analysis is intended, add a known amount of internal standard to the solvent before extraction.

-

Gently agitate the vial for a defined period, typically ranging from 2 to 10 minutes.[4][5] Brief vortexing (e.g., 30 seconds) can also be employed. Avoid vigorous shaking to minimize the extraction of internal lipids.

-

-

Solvent Transfer:

-

Carefully remove the solvent from the vial using a micropipette, leaving the insect behind.

-

Transfer the solvent to a clean vial.

-

-

(Optional) Second Extraction:

-

For exhaustive extraction, a second wash with fresh solvent can be performed on the same insect sample. The two solvent fractions are then combined.

-

-

Sample Concentration:

-

Evaporate the solvent to near dryness under a gentle stream of nitrogen gas. This step concentrates the extracted hydrocarbons.

-

-

Reconstitution:

-

Re-dissolve the dried extract in a small, precise volume of clean solvent (e.g., 20-50 µL of hexane) for GC-MS analysis.

-

-

(Optional) Sample Cleanup:

-

For samples containing a high amount of other lipids, a cleanup step using a small silica gel column may be necessary. The hydrocarbon fraction can be eluted with hexane.[5]

-

Protocol 2: Solid-Phase Microextraction (SPME) of 1-Tricosene

SPME is a non-lethal, solvent-free technique that uses a coated fiber to adsorb analytes from the insect's cuticle. It is particularly useful for studying living insects and for field applications.

Materials:

-

SPME fiber holder and fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) or 7 µm PDMS fiber)

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with a suitable inlet liner for SPME

-

Forceps or a method to gently restrain the insect

-